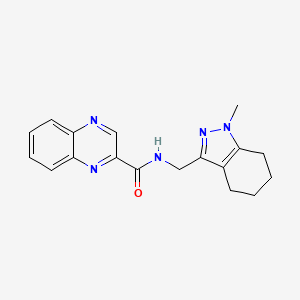
tert-Butyl 3,3'-oxydiazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3,3’-oxydiazetidine-1-carboxylate: is a chemical compound with the molecular formula C16H28N2O5 . It is known for its unique structure, which includes an oxydiazetidine ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 3,3’-oxydiazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: : Industrial production of tert-Butyl 3,3’-oxydiazetidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control to ensure it meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: : tert-Butyl 3,3’-oxydiazetidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxydiazetidine ring, which can interact with different reagents under specific conditions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products: : The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions often result in the formation of new derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
tert-Butyl 3,3’-oxydiazetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study enzyme interactions and protein modifications.
Medicine: In medicinal chemistry, tert-Butyl 3,3’-oxydiazetidine-1-carboxylate is investigated for its potential therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3,3’-oxydiazetidine-1-carboxylate involves its interaction with specific molecular targets. The oxydiazetidine ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
tert-Butyl 3,3’-oxydiazetidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound has a similar structure but lacks the oxydiazetidine ring.
tert-Butyl 3-iodoazetidine-1-carboxylate: This derivative contains an iodine atom, which can influence its chemical behavior and reactivity.
The uniqueness of tert-Butyl 3,3’-oxydiazetidine-1-carboxylate lies in its oxydiazetidine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
IUPAC Name |
tert-butyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O5/c1-15(2,3)22-13(19)17-7-11(8-17)21-12-9-18(10-12)14(20)23-16(4,5)6/h11-12H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLAKNLJTFXZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[cyano(oxolan-3-yl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B2805100.png)
![4-(dimethylsulfamoyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2805101.png)


![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2805106.png)
![11,13-dimethyl-6-(4-methylpiperazin-1-yl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2805107.png)
![6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2805108.png)
![3,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2805109.png)
![ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2805110.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide](/img/structure/B2805118.png)

![N-(1-cyanocyclohexyl)-2-[4-methyl-4-(4-nitrophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2805120.png)

